methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate
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Overview
Description
Methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzotriazole moiety, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate typically involves multiple steps
Preparation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a suitable catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate can be compared with other similar compounds, such as:
Methyl 3-cyclohexyl-2-(benzotriazole-5-carbonylamino)propanoate: Lacks the tetrahydro moiety, which may affect its reactivity and applications.
Ethyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical and chemical properties.
Methyl 3-cyclohexyl-2-(benzotriazole-5-carbonylamino)butanoate:
Properties
IUPAC Name |
methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-24-17(23)15(9-11-5-3-2-4-6-11)18-16(22)12-7-8-13-14(10-12)20-21-19-13/h11-12,15H,2-10H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQVTUMZVWAURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)NC(=O)C2CCC3=NNN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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